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molecular formula C11H22N2 B8595674 N,1-Dimethyl-1-azaspiro[4.5]decan-4-amine CAS No. 89732-34-3

N,1-Dimethyl-1-azaspiro[4.5]decan-4-amine

Cat. No. B8595674
M. Wt: 182.31 g/mol
InChI Key: HRKBPEHIYKTYEH-UHFFFAOYSA-N
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Patent
US04430335

Procedure details

To a stirring solution of 2.4 g of lithium aluminum hydride (LAH) in 200 ml of THF was added in a dropwise manner 6.5 g of 1-ethoxycarbonyl-4-(ethoxycarbonylamino)-1-azaspiro[4.5]decane of Example 10 in 70 ml of THF. The resultant mixture was refluxed overnight, and then kept at room temperature for 48 hours. The excess LAH was destroyed with water, and the resultant mixture was filtered, washed with ether and then evaporated and then distilled at 55° C., 0.1 mm to yield 2.2 g of 1-methyl-4-methylamino-1-azaspiro[4.5]decane.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
1-ethoxycarbonyl-4-(ethoxycarbonylamino)-1-azaspiro[4.5]decane
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O[C:10]([N:12]1[C:16]2([CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:15]([NH:22][C:23](OCC)=O)[CH2:14][CH2:13]1)=O)C>C1COCC1>[CH3:10][N:12]1[C:16]2([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[CH:15]([NH:22][CH3:23])[CH2:14][CH2:13]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
1-ethoxycarbonyl-4-(ethoxycarbonylamino)-1-azaspiro[4.5]decane
Quantity
6.5 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(C12CCCCC2)NC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess LAH was destroyed with water
FILTRATION
Type
FILTRATION
Details
the resultant mixture was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled at 55° C.

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CN1CCC(C12CCCCC2)NC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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